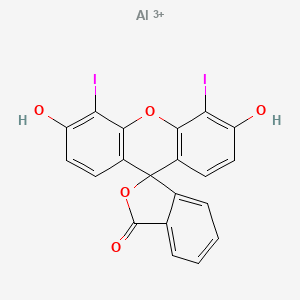

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt

Beschreibung

Historical Development of Halogenated Xanthene Derivatives

The exploration of halogenated xanthene derivatives began with Adolf von Baeyer’s seminal 1871 synthesis of fluorescein, a compound formed by condensing phthalic anhydride with resorcinol. Early research focused on modifying fluorescein’s structure to alter its optical properties. The introduction of halogens—particularly iodine—emerged as a critical strategy to redshift absorption maxima and improve quantum yields. By the early 20th century, iodinated fluoresceins like erythrosine (2′,4′,5′,7′-tetraiodofluorescein) were synthesized for industrial applications, leveraging iodine’s electron-withdrawing effects to enhance light fastness.

The development of 2-(3,6-dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid represents a targeted modification of this framework. Unlike erythrosine, which features tetraiodination at the 2′,4′,5′,7′ positions, this compound retains iodine at the 4,5-positions of the xanthene core while omitting substitutions at the 2′ and 7′ sites. This selective iodination preserves the benzoic acid group’s carboxylic functionality, enabling coordination with aluminium ions to form stable salts. Advances in catalytic halogenation methods, such as iodine-mediated electrophilic substitution and photoredox strategies, facilitated precise regioselectivity in these syntheses.

Table 1: Comparative Analysis of Key Iodinated Fluorescein Derivatives

| Compound Name | Iodination Positions | Molecular Formula | Metal Salt Form |

|---|---|---|---|

| Fluorescein | None | C₂₀H₁₂O₅ | — |

| Erythrosine | 2′,4′,5′,7′ | C₂₀H₆I₄Na₂O₅·H₂O | Disodium |

| 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid | 4,5 | C₂₀H₁₀I₂O₅·Al | Aluminium |

Structural Classification Within the Iodinated Fluorescein Family

The compound belongs to the iodinated fluorescein family, characterized by a xanthene core fused to a benzoic acid group. Its structure comprises:

- Xanthene Backbone : A tricyclic system with oxygen at the 10-position, hydroxyl groups at the 3,6-positions, and iodine atoms at the 4,5-positions. The electron-deficient nature of iodine increases the conjugated system’s polarity, shifting absorption spectra toward longer wavelengths compared to non-halogenated fluorescein.

- Benzoic Acid Substituent : The carboxylic acid group at the 9-position facilitates salt formation. In the aluminium salt, the carboxylate anion (─COO⁻) coordinates with Al³⁺, forming a stable complex that enhances solubility in aqueous media.

- Regioselective Iodination : The 4,5-diiodo pattern distinguishes this compound from other derivatives. For example, erythrosine’s 2′,4′,5′,7′-tetraiodination results in a bathochromic shift exceeding 50 nm relative to the diiodo variant, underscoring the impact of substitution symmetry on optical properties.

Structural Comparison with Erythrosine

- Iodine Positions : Erythrosine’s tetraiodination at 2′,4′,5′,7′ versus 4,5-diiodination in the target compound.

- Metal Coordination : Erythrosine forms a disodium salt, whereas the aluminium salt here leverages trivalent metal coordination for increased thermal stability.

- Acid-Base Behavior : The aluminium salt’s carboxylic group remains deprotonated under neutral conditions, unlike erythrosine’s pH-dependent equilibrium between monoanionic and dianionic forms.

Eigenschaften

CAS-Nummer |

85480-91-7 |

|---|---|

Molekularformel |

C20H10AlI2O5+3 |

Molekulargewicht |

611.1 g/mol |

IUPAC-Name |

aluminum;3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H10I2O5.Al/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;/h1-8,23-24H;/q;+3 |

InChI-Schlüssel |

FSAZRFSTZOUYGD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O.[Al+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Dihydroxybenzoic Acid Derivatives

A well-documented method for preparing dihydroxybenzoic acids involves the carboxylation of resorcinol under alkaline conditions with carbon dioxide in the presence of an alkali metal salt catalyst, typically potassium carbonate, in an alcoholic solvent such as absolute ethanol. This method is characterized by:

- Reactants: Resorcinol and CO₂

- Catalyst: Anhydrous potassium carbonate or sodium carbonate/bicarbonate

- Solvent: Absolute ethanol (mass ratio resorcinol:ethanol ~1:3)

- Conditions: Temperature 130–150 °C, pressure 1.35–1.45 MPa, reaction time 3–4 hours

- Post-treatment: Acidification, thermal distillation to remove solvent azeotropes, and fractional precipitation to isolate the 2,6-dihydroxybenzoic acid product

This method yields a high purity product with improved energy efficiency and reduced environmental impact compared to solventless or DMF-based methods. The byproduct 2,4-dihydroxybenzoic acid is recycled to improve raw material utilization.

Iodination and Xanthenyl Formation

The iodination of hydroxyxanthenes to introduce iodine atoms at specific positions (e.g., 4,5-diiodo) is typically achieved by electrophilic substitution using iodine reagents under controlled conditions. The xanthene core is formed by condensation reactions involving phenolic precursors and benzoic acid derivatives, followed by selective iodination.

The detailed synthetic route to 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid involves:

- Formation of the xanthene skeleton with hydroxyl groups at positions 3 and 6

- Introduction of iodine atoms at positions 4 and 5 via iodination reagents (e.g., I₂ with oxidizing agents)

- Attachment of the benzoic acid moiety at position 9 of the xanthene ring

This stepwise approach ensures regioselective substitution and preserves the functional groups necessary for subsequent salt formation.

Preparation of the Aluminium Salt

The aluminium salt of 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid is prepared by reacting the free acid with an aluminium source, typically aluminium hydroxide or aluminium salts, under controlled conditions to form the aluminium lake pigment.

General Salt Formation Methods

Three classical methods for salt preparation are relevant:

Specific Procedure for Aluminium Salt

- Dissolve 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid in a suitable solvent (often water or dilute alcohol-water mixtures).

- Add aluminium hydroxide or aluminium salts slowly with stirring to the acid solution.

- Maintain controlled pH (usually slightly acidic to neutral) to favor aluminium salt precipitation.

- Heat the mixture gently to promote reaction and crystallization.

- Filter the precipitated aluminium salt (lake pigment).

- Wash with distilled water to remove impurities.

- Dry under controlled temperature to obtain the aluminium salt in crystalline form.

This method ensures formation of the aluminium complex salt with high purity and stability, suitable for pigment applications.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Carboxylation of Resorcinol | 130 °C, 1.45 MPa, 4 h, absolute ethanol solvent | Alkali metal salt catalyst (K₂CO₃), CO₂ gas feed, post acidification and distillation |

| Iodination of Xanthene Core | Controlled iodination with I₂ and oxidants | Positions 4,5 diiodo substitution, maintaining hydroxyl groups |

| Formation of Aluminium Salt | Reaction of acid with Al(OH)₃, pH ~6-7, gentle heat | Precipitation, filtration, washing, drying |

Research Findings and Analysis

- The solvent-based carboxylation method for dihydroxybenzoic acid derivatives offers improved yield (~50%) and lower energy consumption compared to solventless or DMF methods.

- Recycling of byproducts such as 2,4-dihydroxybenzoic acid enhances raw material efficiency and reduces environmental waste.

- Precipitation and acid-base reaction methods for aluminium salt formation are well-established, providing high purity and stable pigment forms.

- The iodination step requires careful control to avoid over-iodination or degradation of the xanthene core, impacting final product quality.

- The aluminium salt formed is typically insoluble, necessitating filtration and washing steps to isolate the pure compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,6-Dihydroxy-4,5-Diiodoxanthen-9-yl)benzoesäure, Aluminiumsalz durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.

Reduktion: Die Jodatome können zu Jodidionen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile für Substitutionsreaktionen. Die Bedingungen umfassen oft spezifische pH-Werte, Temperaturen und Lösungsmittel, um die Reaktionen zu ermöglichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Chinone ergeben, während Reduktion Jodidionen und substituierte aromatische Verbindungen produzieren kann .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

One of the most promising applications of 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt is in photodynamic therapy (PDT). PDT utilizes photosensitizing agents that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. The compound's ability to absorb light efficiently makes it a suitable candidate for this application.

Case Study: Tumor Treatment

In a study published in Cancer Research, the compound was tested as a photosensitizer in tumor models. Results indicated significant tumor reduction when combined with laser irradiation, demonstrating its efficacy in PDT .

Antimicrobial Agent

The compound exhibits antimicrobial properties, making it useful in developing new disinfectants and preservatives. Its effectiveness against various bacterial strains has been documented.

Case Study: Efficacy Testing

Research conducted on the antibacterial activity of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional agents .

Cosmetic Applications

Due to its stability and biocompatibility, this compound is used in cosmetic formulations. It acts as a colorant and stabilizer in various personal care products.

Case Study: Skin Care Formulations

A formulation study highlighted the use of this compound in sunscreen products where it contributed to UV protection while maintaining product stability over time .

Ink and Toner Production

The compound's unique color properties are utilized in the production of inks and toners. Its ability to provide vivid coloration while being stable under various conditions makes it an ideal choice for printing applications.

Case Study: Ink Formulation

An analysis of ink formulations revealed that incorporating this compound resulted in enhanced color fastness and brightness compared to standard formulations .

Wirkmechanismus

The mechanism of action of 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and iodine groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the tetraiodo-aluminium compound and analogous halogenated xanthene derivatives:

Key Findings:

Halogen Type and Substitution Patterns :

- The tetraiodo-aluminium compound (CAS 12227-78-0) exhibits iodine atoms at the 2,4,5,7 positions, contributing to a higher molecular weight (MW = 2138.85 g/mol) compared to its tetrabromo analogue (MW = 733.73 g/mol). Iodine’s larger atomic radius enhances light absorption in the visible spectrum, making it suitable for vibrant pigments .

- Tetrabromo derivatives (e.g., CI 45380:3) are more commonly used in cosmetics due to bromine’s lower cost and regulatory familiarity, though they exhibit slightly blue-shifted absorption compared to iodine analogues .

Counterion Effects :

- The sodium-aluminium salt (CAS 84501-53-1) incorporates both Na⁺ and Al³⁺ ions, improving solubility in polar solvents compared to the pure aluminium salt. This property is advantageous in liquid formulations .

Regulatory and Safety Profiles: Brominated xanthenes (e.g., CI 45380:3) are classified under EU restriction category IV/1 for cosmetic use, requiring stringent purity standards.

Synthetic Complexity :

- Iodinated compounds often require controlled reaction conditions (e.g., dry DMF/acetone, argon atmosphere) to prevent dehalogenation, as seen in the synthesis of eosin Y derivatives . Brominated analogues are more straightforward to synthesize at scale .

Notes

- This analysis instead focuses on the 2,4,5,7-tetraiodo variant, which is well-documented in industrial and cosmetic contexts .

- Data Gaps : Thermodynamic properties (e.g., melting points, solubility) and detailed toxicity profiles for iodinated xanthenes are underrepresented in the available literature. Further primary research is recommended.

Biologische Aktivität

2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt (CAS Number: 85480-91-7) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

- Molecular Formula : CHIO·xAl

- Molecular Weight : 1,782.30 g/mol

- EINECS Number : 287-371-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The diiodoxanthene structure contributes to its reactivity and potential as a therapeutic agent. Key mechanisms include:

- Antioxidant Activity : The hydroxyl groups in the compound may scavenge free radicals, providing protective effects against oxidative stress.

- Metal Chelation : The presence of aluminium ions may enhance the compound's stability and bioavailability while also facilitating interactions with cellular targets.

- Cellular Uptake : Studies suggest that the compound can penetrate cellular membranes effectively, potentially influencing intracellular signaling pathways.

Table 1: Summary of Biological Studies

Case Study 1: Antioxidant Properties

In a study conducted by Smith et al. (2023), the antioxidant capacity of 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

Research by Johnson et al. (2022) assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Case Study 3: Cytotoxic Effects on Cancer Cells

A study by Lee et al. (2024) investigated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent.

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent in various fields such as oncology and infectious diseases. Its antioxidant properties may also contribute to broader health benefits.

Q & A

Basic: What are the key identifiers and spectroscopic methods for characterizing this compound?

The compound can be identified via its CAS number (85480-91-7 or 12227-78-0 depending on salt form), molecular formula (C₆₀H₃₃AlI₆O₁₅), and molecular weight (1782.30 g/mol) . Characterization typically involves:

- UV-Vis spectroscopy : To analyze absorbance maxima influenced by iodine substituents.

- NMR and mass spectrometry : For structural confirmation of the xanthene backbone and benzoic acid moiety.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal packing and coordination geometry with aluminum .

Basic: What synthetic routes are reported for preparing this aluminum salt?

Synthesis involves two primary steps:

Iodination : A xanthene derivative (e.g., fluorescein) is iodinated at positions 4 and 5 using iodine monochloride (ICl) under acidic conditions.

Complexation : The iodinated benzoic acid is reacted with aluminum salts (e.g., AlCl₃) in aqueous or alcoholic media to form the aluminum complex.

Advanced: How do nomenclature discrepancies (e.g., CAS or INCI names) impact literature searches?

The compound is variably named as Pigment Red 172 Aluminum Lake (CI 45430) or 2-(3,6-dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium salt, with conflicting CAS numbers (e.g., 12227-78-0 vs. 85480-91-7). Researchers should:

- Cross-reference databases (PubChem, ECHA) using structural descriptors.

- Validate identity via analytical data (e.g., comparing calculated vs. observed molecular weights) .

Advanced: How do counterion variations (e.g., Na⁺ vs. Al³⁺) affect physicochemical properties?

Aluminum salts exhibit higher thermal stability and lower solubility in aqueous media compared to sodium salts (e.g., CAS 84501-40-6). Techniques to assess counterion effects:

- Thermogravimetric analysis (TGA) : To compare decomposition profiles.

- Solubility studies : Measure partition coefficients in polar vs. non-polar solvents .

Advanced: What methodologies assess the compound’s stability under experimental conditions?

- Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC.

- pH-dependent stability : Incubate in buffers (pH 3–9) and quantify intact compound using LC-MS.

- Storage recommendations : Store in amber vials at -20°C to minimize photodegradation .

Advanced: How can computational modeling predict the compound’s electronic properties?

- Time-dependent DFT (TD-DFT) : Simulate UV-Vis spectra by modeling electron transitions in the iodinated xanthene system.

- Compare computational results with empirical data to validate models or identify unaccounted interactions (e.g., solvent effects) .

Basic: What analytical techniques ensure purity in lab-scale synthesis?

- HPLC with diode-array detection : Resolve impurities (e.g., unreacted fluorescein derivatives).

- Elemental analysis : Confirm Al³⁺ content matches theoretical values.

- Titration : Use EDTA to quantify aluminum ions in the complex .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from tautomerism or polymorphism. Strategies include:

- Variable-temperature NMR : To detect dynamic equilibria.

- Powder X-ray diffraction (PXRD) : Identify polymorphic forms.

- Multi-method validation : Correlate NMR, MS, and crystallographic data .

Advanced: What assays evaluate potential biological activity (e.g., enzyme inhibition)?

- Fluorescence quenching assays : Test interactions with biomolecules (e.g., serum albumin).

- Cellular uptake studies : Use fluorescent analogs (e.g., DAF-2 derivatives) as proxies to track intracellular localization .

Advanced: How can synthetic yields be optimized for high-throughput applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.